molecular formula C10H9F3N4O5S B12507359 2,3-Dihydro-5-(2'-nitrothenyl)-7-trifluoromethyl-diazepinium nitrate

2,3-Dihydro-5-(2'-nitrothenyl)-7-trifluoromethyl-diazepinium nitrate

Katalognummer: B12507359
Molekulargewicht: 354.26 g/mol
InChI-Schlüssel: QIMUENSDRGVMHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine; nitric acid is a complex organic compound that features a unique combination of functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine typically involves multiple steps, starting with the preparation of the nitrothiophene and trifluoromethyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the diazepine ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or other lower oxidation state derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso compounds.

Wissenschaftliche Forschungsanwendungen

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Trifluoromethyl)-2-[5-nitrothiophen-2-yl]-1H-benzimidazole: Shares similar functional groups but differs in the core structure.

    N’- (5-Nitrothiophen-2-yl)Methylenehydrazides: Contains the nitrothiophene moiety but has different substituents and overall structure.

Uniqueness

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine is unique due to its combination of a diazepine ring with nitrothiophene and trifluoromethyl groups, which confer distinct chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Eigenschaften

Molekularformel

C10H9F3N4O5S

Molekulargewicht

354.26 g/mol

IUPAC-Name

nitric acid;5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

InChI

InChI=1S/C10H8F3N3O2S.HNO3/c11-10(12,13)8-5-6(14-3-4-15-8)7-1-2-9(19-7)16(17)18;2-1(3)4/h1-2,5,15H,3-4H2;(H,2,3,4)

InChI-Schlüssel

QIMUENSDRGVMHG-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(S2)[N+](=O)[O-].[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.